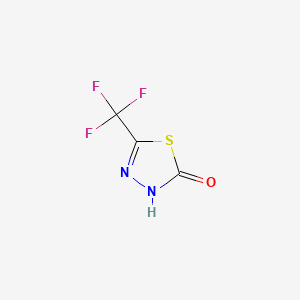

5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

説明

5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one (C$3$HF$3$N$2$OS, 5-TMD-2-one) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl (-CF$3$) group at position 5. Its crystal structure (Z′ = 6) reveals six planar independent molecules in the asymmetric unit, stabilized by hydrogen bonding and π-π interactions . This compound is a key building block in medicinal chemistry due to the 1,3,4-thiadiazole scaffold's versatility in drug design, particularly for antimicrobial, antitumor, and enzyme-inhibiting applications .

特性

IUPAC Name |

5-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3N2OS/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZSAWUKZISBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=O)S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510618 | |

| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84352-75-0 | |

| Record name | Thiadone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084352750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIADONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55MT39460B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Step 1: Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

-

- Thiosemicarbazide (14.5 g)

- 1,4-Dioxane (500 mL)

- Trifluoroacetic acid (CF₃COOH, 12.0 mL)

- Phosphorus oxychloride (POCl₃, 15.0 mL)

-

- Thiosemicarbazide is suspended in 1,4-dioxane under stirring.

- CF₃COOH and POCl₃ are added slowly over approximately 30 minutes.

- The reaction is maintained for 3 hours, during which hydrogen chloride (HCl) gas is evolved.

- After completion of gas evolution, the mixture is poured into cold water (100 mL) with stirring.

- The pH is adjusted to 9 using 50% sodium hydroxide (NaOH) solution, precipitating the product.

- The solid 2-amino-5-trifluoromethyl-1,3,4-thiadiazole is filtered, washed with cold water, and dried at 363 K, yielding approximately 20.6 g of product.

This step efficiently generates the amino-substituted thiadiazole intermediate with a trifluoromethyl group at the 5-position, setting the stage for further functionalization.

Step 2: Conversion to 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

-

- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (20.6 g)

- Concentrated hydrochloric acid (150 mL)

- Sodium nitrite (NaNO₂, 21.2 g, 4 equivalents)

- Water and dichloromethane (CH₂Cl₂) for extraction

-

- The amino-thiadiazole is suspended in concentrated HCl and cooled to 263–268 K.

- Aqueous NaNO₂ is added slowly while maintaining the low temperature with stirring.

- After 2 hours, water (100 mL) is added, and the mixture is warmed to 333–353 K and stirred for 3 hours to complete the reaction.

- The mixture is cooled to room temperature, and CH₂Cl₂ is added for extraction.

- The organic layer is separated, washed with water twice, dried over sodium sulfate, and distilled to remove solvents.

- The crude product is purified by silica gel chromatography (hexane:ethyl acetate 9:1).

- Final recrystallization from hexane affords pure this compound, yielding about 12.5 g.

This diazotization and cyclization step converts the amino group into the thiadiazol-2-one moiety, completing the synthesis of the target compound.

Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (Approx.) |

|---|---|---|---|---|

| 1 | Thiosemicarbazide | CF₃COOH, POCl₃, 1,4-dioxane, 3 h, RT | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | 20.6 g |

| 2 | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | NaNO₂, HCl, 263–268 K then 333–353 K, CH₂Cl₂ extraction, chromatography | This compound | 12.5 g |

Analytical and Purification Details

- Purification: Chromatography on silica gel using hexane:ethyl acetate (9:1) as eluent followed by recrystallization from hexane.

- Characterization: Mass spectrometry confirms the molecular ion peak at m/z 169.12 (M−H)+.

- Crystallization: The compound crystallizes as colorless blocks suitable for X-ray diffraction studies, confirming the molecular structure and purity.

Research Findings and Notes on Synthesis

- The reaction liberates significant amounts of HCl gas during the first step, requiring proper ventilation and safety measures.

- Temperature control is critical during the diazotization step to prevent decomposition or side reactions.

- The trifluoromethyl group imparts electron-withdrawing properties that influence reaction kinetics and product stability.

- The final product exhibits six independent molecules in the asymmetric unit (Z′=6) in its crystal structure, indicating complex molecular packing and interactions.

- The synthetic approach is scalable and amenable to industrial adaptation with potential modifications such as continuous flow reactors to improve efficiency.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Intermediate | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole |

| Solvent (Step 1) | 1,4-Dioxane |

| Acid (Step 1) | Trifluoroacetic acid (CF₃COOH) |

| Cyclization Agent (Step 1) | Phosphorus oxychloride (POCl₃) |

| Reaction Time (Step 1) | 3 hours |

| Temperature (Step 2) | 263–268 K (diazotization), then 333–353 K (warming) |

| Purification | Silica gel chromatography, recrystallization |

| Yield (Step 1) | ~20.6 g |

| Yield (Step 2) | ~12.5 g |

| Characterization | Mass spectrometry, X-ray crystallography |

化学反応の分析

Oxidation Reactions

5-TMD-2-one undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. For example:

-

Sulfoxide formation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) selectively oxidizes the sulfur atom in the thiadiazole ring.

-

Sulfone formation : Prolonged oxidation with stronger agents like potassium permanganate (KMnO₄) yields sulfone derivatives.

Key observations :

-

The electron-withdrawing trifluoromethyl group stabilizes intermediates during oxidation, enhancing reaction efficiency.

-

Reaction kinetics vary with solvent polarity, with acetonitrile favoring faster oxidation rates compared to dichloromethane .

Substitution Reactions

The thiadiazole ring and trifluoromethyl group participate in nucleophilic and electrophilic substitution:

Nucleophilic Substitution

-

Halogenation : Reaction with bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid (e.g., FeCl₃) substitutes hydrogen atoms at the 2-position of the thiadiazole ring.

-

Amination : Treatment with ammonia (NH₃) or primary amines under basic conditions replaces the hydroxyl group with amino functionalities .

Electrophilic Substitution

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the 5-position adjacent to the trifluoromethyl group.

Reagents and conditions :

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Halogenation | Br₂, FeCl₃ | 0–5°C, DCM | 2-Bromo-5-TMD-2-one |

| Amination | NH₃, NaOH | Reflux, EtOH | 2-Amino-5-TMD-2-one |

| Nitration | HNO₃/H₂SO₄ | 25°C, 2 h | 5-Nitro-5-TMD-2-one |

Ring-Opening and Rearrangement Reactions

Under acidic or basic conditions, the thiadiazole ring undergoes cleavage:

-

Acidic hydrolysis : Concentrated HCl at elevated temperatures (80–100°C) breaks the ring to form thiourea derivatives .

-

Alkaline conditions : NaOH promotes rearrangement into open-chain sulfhydryl compounds.

Mechanistic insight :

-

The sulfur atom in the thiadiazole ring acts as a nucleophilic site, facilitating protonation and subsequent bond cleavage .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkenyl groups:

-

Suzuki coupling : Using arylboronic acids and Pd(PPh₃)₄, the 2-position is functionalized to yield biaryl derivatives.

-

Heck reaction : Alkenes couple with the thiadiazole ring under Pd(OAc)₂ catalysis, forming conjugated systems.

Yield optimization :

-

Yields for cross-coupling reactions range from 65% to 85%, depending on substituent steric effects.

Comparative Reaction Dynamics

A study comparing 5-TMD-2-one with non-fluorinated analogs revealed:

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Building Block

5-TMD-2-one is recognized for its potential as a pharmaceutical building block due to the presence of the 1,3,4-thiadiazole heterocycle, which is known for its diverse biological activities. The compound has been investigated for its role in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

Biological Activity

Recent studies have highlighted the compound's biological properties, including antimicrobial and antifungal activities. For instance, a synthesis and crystal structure study revealed that 5-TMD-2-one exhibits significant interactions at the molecular level that could be harnessed for therapeutic purposes .

Case Study: Antimicrobial Properties

A notable case study demonstrated that derivatives of 5-TMD-2-one showed enhanced antimicrobial activity compared to other thiadiazole derivatives. This was attributed to the trifluoromethyl group, which enhances lipophilicity and bioavailability .

Agricultural Applications

Fungicidal and Insecticidal Properties

5-TMD-2-one has been identified as a potent agent against agricultural pests. According to patent literature, compounds related to 5-TMD-2-one exhibit fungicidal, bactericidal, and insecticidal properties. These compounds are particularly effective against soil insects and various fungal pathogens .

Formulations

The compound can be formulated into various compositions for agricultural use. These formulations often include mixtures with solid and liquid dispersible carriers to enhance efficacy and application ease. The ability to combat pests such as fungi and insects makes it a valuable tool in sustainable agriculture practices.

Analytical Applications

Immunoassay Marker

In analytical chemistry, 5-TMD-2-one has been utilized as an immunoassay marker for detecting malignant cells. Its fluorinated structure allows for sensitive detection methods in clinical diagnostics .

Synthesis and Structural Studies

Synthesis Techniques

The synthesis of 5-TMD-2-one has been explored through various methods, including reactions involving thiourea derivatives and halogenated precursors. These synthetic routes are crucial for producing the compound in sufficient quantities for research and commercial applications .

Crystal Structure Insights

Recent crystallographic studies have provided insights into the molecular arrangement of 5-TMD-2-one. The crystal structure analysis indicated the formation of hydrogen-bonded dimers and tetramers, which are essential for understanding its physical properties and potential interactions in biological systems .

作用機序

The mechanism of action of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing their activity. The thiadiazole ring can also participate in various biochemical interactions, contributing to the compound’s overall effect.

類似化合物との比較

Structural and Electronic Features

Table 1: Structural Comparison of 1,3,4-Thiadiazol-2(3H)-one Derivatives

Key Observations:

- Electron-Withdrawing Effects: The -CF$_3$ group in 5-TMD-2-one enhances electron deficiency, improving resistance to oxidation and metabolic degradation compared to amino or chlorophenyl derivatives .

- Lipophilicity: Chlorophenyl and trifluoromethyl substituents increase logP values, favoring membrane permeability, whereas amino groups improve aqueous solubility .

Key Insights:

- 5-TMD-2-one's -CF$_3$ group may enhance binding to hydrophobic enzyme pockets, as seen in Notum inhibitors .

- Chlorophenyl derivatives exhibit broad-spectrum antimicrobial activity, likely due to increased membrane interaction .

- Coumarin hybrids leverage dual antioxidant mechanisms, combining thiadiazole’s radical stabilization with coumarin’s redox properties .

生物活性

5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one (5-TMD-2-one) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

5-TMD-2-one contains a trifluoromethyl group and a thiadiazole ring, which contribute to its electron-withdrawing properties and influence its reactivity and biological interactions. The compound's systematic name is this compound, with the molecular formula C₃H₃F₃N₂OS .

The biological activity of 5-TMD-2-one is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, while the thiadiazole ring can participate in critical biochemical interactions. These characteristics make it a candidate for drug development and therapeutic applications .

Anticancer Activity

Several studies have investigated the anticancer properties of derivatives of 5-TMD-2-one:

- Induction of Apoptosis : A series of derivatives were synthesized and tested against different cancer cell lines (PC3 for prostate cancer, MCF7 for breast cancer, and SKNMC for neuroblastoma). The results indicated that certain derivatives significantly induced apoptosis via the caspase pathway. Notably, compounds 4b (3-Cl) and 4c (4-Cl) showed enhanced activation of caspases 3 and 9 in MCF7 cells compared to doxorubicin .

- Caspase Inhibition : In vivo studies demonstrated that specific derivatives exhibited potent antiapoptotic effects by inhibiting caspase-3 activity. For example, compound 2c was found to significantly reduce the levels of active caspases compared to controls .

Synthesis and Characterization

The synthesis of 5-TMD-2-one typically involves cyclization reactions starting from appropriate precursors. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Apoptosis Induction in Cancer Cells

A study synthesized a series of derivatives from 5-TMD-2-one and evaluated their anticancer activities. The results showed that specific compounds not only inhibited cell growth but also induced apoptosis through the activation of caspases. This highlights the potential for developing new anticancer therapies based on this scaffold .

Case Study 2: In Vivo Antiapoptotic Effects

In an animal model studying renal ischemia/reperfusion injury, derivatives of 5-TMD-2-one demonstrated protective effects against tissue damage by inhibiting apoptosis markers such as caspases. This suggests further therapeutic potential beyond oncology applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves heterocyclic condensation reactions under catalytic conditions. For example, thiadiazole derivatives can be synthesized using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst at 70–80°C, followed by purification via recrystallization in aqueous acetic acid . Reaction monitoring by TLC ensures completion, and yields are optimized by controlling stoichiometry (1:1 molar ratio of reactants) and reaction time (1–2 hours). The trifluoromethyl group is typically introduced via nucleophilic substitution or cyclization of precursors containing CF₃ moieties.

Q. How can spectroscopic techniques (IR, NMR, HRMS) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups like C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹). The CF₃ group shows strong absorption near 1100–1250 cm⁻¹ due to C-F stretching .

- ¹H/¹³C NMR : The thiadiazole ring protons appear as singlets (δ 8.1–8.3 ppm in CDCl₃), while CF₃ causes deshielding in adjacent carbons (δ 118–120 ppm, q, J = 269–270 Hz) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₄H₂F₃N₂OS requires m/z 189.9982; deviations <2 ppm confirm purity) .

Q. What role does the trifluoromethyl group play in modulating the compound’s reactivity and stability?

- Methodological Answer : The CF₃ group enhances electron-withdrawing effects, increasing the electrophilicity of the thiadiazole ring. This stabilizes intermediates during nucleophilic substitution and reduces oxidative degradation. Comparative studies of analogs (e.g., methyl vs. CF₃) show CF₃ derivatives exhibit higher thermal stability (TGA data) and resistance to hydrolysis under acidic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiadiazole ring) affect biological activity in related compounds?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., NO₂, F) at the 5-position enhance antimicrobial activity. For instance, fluorophenyl-substituted thiadiazoles show IC₅₀ values <10 µM against Gram-positive bacteria due to improved membrane penetration. Conversely, bulky substituents (e.g., benzyl) reduce activity by steric hindrance .

Q. What mechanistic pathways govern the formation of this compound in cyclocondensation reactions?

- Methodological Answer : The reaction typically proceeds via a two-step mechanism:

Nucleophilic Attack : Thiosemicarbazide derivatives react with trifluoroacetyl chloride to form a thiourea intermediate.

Cyclization : Intramolecular dehydration (catalyzed by H⁺ or Lewis acids) yields the thiadiazole ring. DFT calculations suggest a transition state with a Gibbs energy barrier of ~25 kcal/mol, favoring 5-membered ring formation .

Q. How can computational methods (e.g., molecular docking) predict interactions between this compound and biological targets?

- Methodological Answer : Docking studies using AutoDock Vina or Schrödinger Suite assess binding affinities to enzymes (e.g., bacterial dihydrofolate reductase). The trifluoromethyl group often engages in hydrophobic interactions with conserved residues (e.g., Phe92 in E. coli DHFR), while the thiadiazole ring forms hydrogen bonds with catalytic sites. MD simulations (20 ns) validate stability, with RMSD <2 Å indicating robust binding .

Contradictions and Considerations

- Synthetic Yields : While reports yields up to 85% using PEG-400, other methods (e.g., acetonitrile solvent) yield <50%, highlighting solvent-dependent efficiency .

- Biological Activity : Fluorinated analogs in show higher antifungal activity than chlorinated derivatives, but notes reduced efficacy against fungal biofilms, suggesting context-dependent behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。